Cas no 593270-22-5 (Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI))

Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI) structure
593270-22-5 structure
Product Name:Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI)
CAS No:593270-22-5
MF:C10H11BrO
MW:227.097742319107
CID:950023
PubChem ID:23442601
Update Time:2025-09-25

Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI)
    • 2-Bromo-1-(2-ethylphenyl)ethanone
    • o-ethylphenacyl bromide
    • 2-bromo-1-(2-ethylphenyl)-ethanone
    • 2-bromo-1-(2-ethyl-phenyl)-ethanone
    • 593270-22-5
    • QAYCTBUGKWGQKZ-UHFFFAOYSA-N
    • AKOS017548310
    • 2-ethyl phenacylbromide
    • SCHEMBL3928994
    • 2-Bromo-1-(2-ethyl-phenyl) -ethanone
    • DB-326311
    • 2-bromo-1-(2-ethylphenyl)ethan-1-one
    • EN300-5107695
    • Ethanone, 2-bromo-1-(2-ethylphenyl)-
    • Inchi: 1S/C10H11BrO/c1-2-8-5-3-4-6-9(8)10(12)7-11/h3-6H,2,7H2,1H3
    • InChI Key: QAYCTBUGKWGQKZ-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC=CC=1CC)=O

Computed Properties

  • Exact Mass: 225.99933g/mol
  • Monoisotopic Mass: 225.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

Ethanone, 2-bromo-1-(2-ethylphenyl)- (9CI) Pricemore >>

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